5-Amino-3-isopropylisothiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-isopropylisothiazole-4-carboxamide is a chemical compound with the molecular formula C7H11N3OS and a molecular weight of 185.25 g/mol . It is characterized by the presence of an amino group, an isopropyl group, and a carboxamide group attached to an isothiazole ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-isopropylisothiazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an amino group and a thiocarbonyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-3-isopropylisothiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a catalyst, such as palladium on carbon.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Alkyl or aryl substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-isopropylisothiazole-4-carboxamide has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-Amino-3-isopropylisothiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Molecular Targets and Pathways Involved:
Vergleich Mit ähnlichen Verbindungen
5-Amino-3-isopropylisothiazole-4-carboxamide can be compared with other similar compounds, such as:
5-Amino-3-methylisothiazole-4-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.
5-Amino-3-ethylisothiazole-4-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for specific research applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
41808-42-8 |
---|---|
Molekularformel |
C7H11N3OS |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
5-amino-3-propan-2-yl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3OS/c1-3(2)5-4(6(8)11)7(9)12-10-5/h3H,9H2,1-2H3,(H2,8,11) |
InChI-Schlüssel |
XHGVDHOYORGAQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NSC(=C1C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.